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Compound of Interest

Compound Name: 1,1,2-Trichloropropene

Cat. No.: B1605245

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 1,1,2-
trichloropropene (CAS RN: 21400-25-9). The document collates information from Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
presenting the data in a structured format for ease of reference and comparison. Detailed
experimental protocols for acquiring such spectra are also provided to aid in the replication of
these results.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative data for 1,1,2-trichloropropene. It is
important to note that while IR and Mass Spectrometry data are available from public
databases, comprehensive *H and 3C NMR data for 1,1,2-trichloropropene were not readily
found in the public domain during the course of this research.

Table 1: Infrared (IR) Spectroscopy Data

The most significant absorption bands from the infrared spectrum of 1,1,2-trichloropropene
are presented below. This data is crucial for identifying the functional groups present in the

molecule.
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Wavenumber (cm—?) Intensity Assignment

C-H stretch (from the methyl

~3000-2850 Medium-Strong

group)
~1640 Medium C=C stretch (alkene)
~1450 Medium C-H bend (methyl group)
~800-600 Strong C-Cl stretch

Data sourced from the NIST WebBook.[1]

Table 2: Mass Spectrometry (MS) Data

The mass spectrum of 1,1,2-trichloropropene, typically obtained via electron ionization (EI),
shows a characteristic fragmentation pattern. The major fragments and their relative intensities
are key to confirming the molecular weight and elucidating the structure of the molecule.[2] The
molecular weight of 1,1,2-trichloropropene is 145.415 g/mol .[1][2]

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion peak with

144/146/148 ~30:30:10 , _
isotopic pattern for 3 Cl atoms)
[M-CI]* (Loss of a chlorine
109/111 ~100:65
atom)
74176 ~40:13 [CzHCI]*
39 ~50 [CsHs]*

Data interpreted from NIST and PubChem databases.[2][3]

'H and **C Nuclear Magnetic Resonance (NMR) Data

Despite a thorough search of publicly available spectroscopic databases, experimental *H and
13C NMR data for 1,1,2-trichloropropene could not be located. For a molecule with the
structure of 1,1,2-trichloropropene, one would expect a singlet in the *H NMR spectrum
corresponding to the methyl protons. In the 13C NMR spectrum, three distinct signals would be
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anticipated: one for the methyl carbon and two for the sp? hybridized carbons of the double
bond.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the
spectroscopic data presented above. These protocols are based on standard laboratory
practices for the analysis of volatile, halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for acquiring *H and 3C NMR spectra of a volatile
liquid like 1,1,2-trichloropropene.

e Sample Preparation:

o Dissolve approximately 5-10 mg of 1,1,2-trichloropropene in about 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCls).

o The solvent should be chosen to avoid signal overlap with the analyte.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (*H NMR):

o Spectrometer: 300-500 MHz NMR spectrometer.

o

Pulse Sequence: Standard single-pulse sequence.

[¢]

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[e]

Number of Scans: 8-16, depending on the sample concentration.

o

Spectral Width: 0-12 ppm.
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 Instrument Parameters (*3C NMR):

o Spectrometer: 75-125 MHz NMR spectrometer.

o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 128-1024, due to the lower natural abundance and sensitivity of the 13C
nucleus.

o Spectral Width: 0-200 ppm.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase correct the spectrum.

o

Calibrate the chemical shift scale using the internal standard (TMS at O ppm).

[¢]

Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an FT-IR spectrum of a neat liquid sample.

e Sample Preparation:
o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
o Place one to two drops of neat 1,1,2-trichloropropene onto the surface of one salt plate.
o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

¢ |nstrument Parameters:
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[e]

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

o

Scan Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

[¢]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

[e]

Background: A background spectrum of the clean, empty sample compartment should be
acquired before running the sample.

o Data Acquisition and Processing:
o Place the salt plate assembly in the sample holder of the spectrometer.
o Acquire the spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

This protocol describes a general procedure for obtaining an electron ionization mass spectrum
of a volatile compound, often coupled with a gas chromatography (GC) inlet.

e Sample Introduction:

o For a pure liquid, a direct insertion probe can be used, or the sample can be introduced
via a GC.

o If using GC-MS, dissolve a small amount of 1,1,2-trichloropropene in a volatile solvent
(e.g., dichloromethane or hexane).

o Inject a small volume (e.g., 1 pL) of the solution into the GC inlet. The GC will separate the
analyte from the solvent and introduce it into the mass spectrometer.

e Instrument Parameters (Electron lonization):

o lonization Mode: Electron lonization (El).
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[e]

Electron Energy: 70 eV. This is a standard energy that provides reproducible
fragmentation patterns.[4]

[e]

Source Temperature: 150-250 °C to ensure the sample remains in the gas phase.

o

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Scan Range: m/z 35-300 to cover the expected molecular ion and fragment masses.

o Data Acquisition and Analysis:
o Acquire the mass spectrum.

o The resulting spectrum will show the relative abundance of different mass-to-charge ratio
fragments.

o Analyze the fragmentation pattern to confirm the structure and identify the molecular ion.
The isotopic distribution for chlorine (3°Cl:3’Cl = 3:1) is a key feature to look for in
fragments containing chlorine atoms.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown compound like 1,1,2-trichloropropene using the spectroscopic techniques
discussed.
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Caption: Workflow for structural elucidation using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1,1,2-Trichloropropene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605245#spectroscopic-data-for-1-1-2-
trichloropropene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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